molecular formula C10H8Cl2N2 B3230779 4-Chloro-3-(2-chloroethyl)cinnoline CAS No. 131110-40-2

4-Chloro-3-(2-chloroethyl)cinnoline

Cat. No.: B3230779
CAS No.: 131110-40-2
M. Wt: 227.09 g/mol
InChI Key: GVCVEPRACVYZMJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-chloroethyl)cinnoline is a chemical compound with the molecular formula C10H8Cl2N. It belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the 4th position and a 2-chloroethyl group at the 3rd position of the cinnoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)cinnoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorocinnoline and 2-chloroethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

    Reaction Mechanism: The 2-chloroethyl group is introduced to the cinnoline ring through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)cinnoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives.

Scientific Research Applications

4-Chloro-3-(2-chloroethyl)cinnoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorocinnoline: Lacks the 2-chloroethyl group, making it less reactive in certain chemical reactions.

    3-(2-Chloroethyl)cinnoline: Similar structure but without the chloro group at the 4th position.

    4-Chloro-3-ethylcinnoline: Contains an ethyl group instead of a 2-chloroethyl group.

Uniqueness

4-Chloro-3-(2-chloroethyl)cinnoline is unique due to the presence of both the chloro and 2-chloroethyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)cinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-6-5-9-10(12)7-3-1-2-4-8(7)13-14-9/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCVEPRACVYZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(2-Chloroethyl)-4-oxo-(1H)-cinnoline (9 g, 0.043 mol) and phosphorus oxychloride (90 ml) were heated under reflux for 1 hour. After allowing to cool, the excess phosphorus oxychloride was evaporated under reduced pressure and the residue was poured onto ice (100 g), basified with concentrated ammonia solution, and extracted with chloroform (3×100 ml). The chloroform extracts were combined, dried over magnesium sulphate and evaporated under reduced pressure to give a solid, 8.00 g. Recrystallization from diethyl ether gave the title compound, m.p. 81-82°.
Name
3-(2-Chloroethyl)-4-oxo-(1H)-cinnoline
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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